molecular formula C24H26N2O5S B3516775 4-(N-methyl-3,4-dimethoxybenzenesulfonamido)-N-(2-phenylethyl)benzamide

4-(N-methyl-3,4-dimethoxybenzenesulfonamido)-N-(2-phenylethyl)benzamide

Cat. No.: B3516775
M. Wt: 454.5 g/mol
InChI Key: LUWQNCQDKBHUHP-UHFFFAOYSA-N
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Description

4-(N-methyl-3,4-dimethoxybenzenesulfonamido)-N-(2-phenylethyl)benzamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-3,4-dimethoxybenzenesulfonamido)-N-(2-phenylethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonamide group: Reacting 3,4-dimethoxybenzenesulfonyl chloride with N-methylamine under basic conditions.

    Formation of the benzamide core: Coupling the sulfonamide intermediate with 2-phenylethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonamide or amide groups.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as anti-inflammatory or anticancer agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for compounds like 4-(N-methyl-3,4-dimethoxybenzenesulfonamido)-N-(2-phenylethyl)benzamide would depend on its specific biological target. It might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(N-methyl-3,4-dimethoxybenzenesulfonamido)-N-(2-phenylethyl)benzamide: can be compared to other sulfonamide and benzamide derivatives.

    Sulfonamide derivatives: Known for their antibacterial properties.

    Benzamide derivatives: Often studied for their potential as antipsychotic or antiemetic agents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-26(32(28,29)21-13-14-22(30-2)23(17-21)31-3)20-11-9-19(10-12-20)24(27)25-16-15-18-7-5-4-6-8-18/h4-14,17H,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWQNCQDKBHUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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